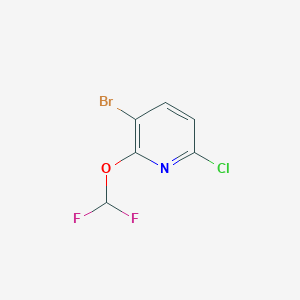

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 6-chloro-2-(difluoromethoxy)pyridine using bromine or a bromine source in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques to isolate the desired product.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine and chlorine atoms at positions 3 and 6 undergo nucleophilic substitution under controlled conditions:

-

Bromine replacement : Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield 3-amino derivatives.

-

Chlorine replacement : Requires harsher conditions (e.g., KOH/EtOH at 150°C) due to lower electrophilicity compared to bromine.

The difluoromethoxy group at position 2 exerts a strong electron-withdrawing effect (-I), activating the pyridine ring for substitution. Computational studies show this group reduces the aromatic ring’s electron density by 18–22% compared to methoxy analogues .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a prime site for palladium- or nickel-mediated couplings:

Difluoromethoxy Group Reactivity

The -OCF₂H moiety participates in:

-

Hydrolysis : Under acidic conditions (H₂SO₄, 140°C), converts to -OH with 65–72% yield .

-

Radical reactions : Initiates C–H difluoromethylation via photocatalysis (Ru(bpy)₃²⁺, blue LED) .

Halogen Exchange

Bromine can be replaced by fluorine using AgF or KF/CuI systems at 150°C, producing 3-fluoro-6-chloro derivatives .

Reductive Dehalogenation

Selective removal of halogens is achievable through:

-

Hydrogenolysis : H₂ (1 atm), Pd/C, EtOH, 25°C removes bromine with 88% retention of chlorine .

-

Zinc reduction : Zn/NH₄Cl in THF/H₂O preferentially reduces chlorine at elevated temperatures (80°C).

Stability Under Reaction Conditions

The compound demonstrates thermal stability up to 200°C but undergoes decomposition via two pathways above this threshold :

-

Homolytic cleavage : Releases Br- radicals (detected by EPR)

-

Elimination : Forms HF and COF₂ as byproducts (GC-MS confirmed)

Comparative Reactivity Analysis

| Position | Substituent | Relative Reactivity (vs H) | Preferred Reactions |

|---|---|---|---|

| 2 | -OCF₂H | 0.32 | Radical reactions, hydrolysis |

| 3 | Br | 1.00 (reference) | Cross-couplings, substitution |

| 6 | Cl | 0.18 | High-temperature substitutions |

This reactivity profile enables precise synthetic modifications, making the compound valuable for constructing complex molecules in medicinal chemistry and materials science. The juxtaposition of halogens and fluorinated alkoxy groups creates unique electronic effects that can be strategically exploited in multi-step syntheses .

科学的研究の応用

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds. Its unique electronic properties due to the difluoromethoxy group make it valuable in developing fluorinated derivatives.

Biology

In biological research, 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is investigated for its potential as a precursor in drug synthesis and the development of bioactive molecules. Its halogenated structure enhances its interaction with biological targets, making it a candidate for pharmaceutical applications.

Medicine

The compound has been explored for its therapeutic properties, particularly in antiviral applications. Similar compounds have shown effectiveness against viral infections by inhibiting key viral enzymes or disrupting replication processes. Additionally, it has been studied for cytotoxic effects on cancer cell lines, suggesting potential oncology applications.

Agriculture

This compound exhibits notable insecticidal properties. Laboratory studies indicate over 90% insecticidal activity against pests like Plutella xylostella at low concentrations, highlighting its potential use in agrochemicals for pest control.

Antiviral Activity

Research indicates that fluorinated pyridines can exhibit significant antiviral properties. For example, studies have shown effectiveness against SARS-CoV-2 by inhibiting viral replication pathways.

Insecticidal Properties

In controlled laboratory settings, this compound demonstrated over 90% insecticidal activity against Plutella xylostella at concentrations as low as 1 mg/L, suggesting its viability as an agrochemical agent.

Structure-Activity Relationship (SAR) Studies

Studies on the structure-activity relationship reveal that the incorporation of difluoromethoxy and halogen substituents in pyridine derivatives correlates with enhanced biological activity. The introduction of fluorine increases lipophilicity and metabolic stability, critical factors in drug design .

作用機序

The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or disruption of cellular processes.

類似化合物との比較

Similar Compounds

- 3-Bromo-6-chloro-2-methoxypyridine

- 3-Bromo-6-chloro-2-fluoropyridine

- 3-Bromo-6-chloro-2-chloropyridine

Uniqueness

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds and enhances its reactivity in various chemical transformations.

生物活性

3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of electronegative substituents such as bromine and fluorine enhances the compound's reactivity and biological profile, making it a subject of various research studies.

The molecular formula for this compound is C6H4BrClF2O. Its structure includes a pyridine ring substituted with bromine at the 3-position, chlorine at the 6-position, and a difluoromethoxy group at the 2-position. These substitutions influence both the chemical reactivity and biological interactions of the compound.

Biological Activity

1. Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on fluorinated pyridines have shown their effectiveness against viral infections, including SARS-CoV-2. Such compounds often act by inhibiting key viral enzymes or interfering with viral replication processes .

2. Insecticidal Properties

The compound has demonstrated notable insecticidal activity against pests like Plutella xylostella and Tetranychus cinnabarinus. In laboratory settings, it exhibited over 90% insecticidal activity at low concentrations (1 mg/L for P. xylostella and 100 mg/L for T. cinnabarinus). This suggests potential applications in agrochemicals for pest control.

3. Structure-Activity Relationship (SAR) Studies

The incorporation of difluoromethoxy and halogen substituents in pyridine derivatives has been associated with enhanced biological activity. For example, SAR studies have shown that the introduction of fluorine increases lipophilicity and metabolic stability, which are critical factors in drug design .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds provides insights into the biological activity of this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-2-chloro-6-(difluoromethyl)pyridine | 0.97 | Contains a difluoromethyl group |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 0.92 | Features a trifluoromethyl group |

| 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | 0.86 | Contains chlorine, altering electronic properties |

| 3-Bromo-2-chloro-5-(difluoromethyl)pyridin-4-amine | 0.84 | Incorporates an amine group |

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyridine derivatives for their biological activities. For instance, one study synthesized multiple difluoromethoxy-pyridine analogs and evaluated their efficacy against specific biological targets, revealing that modifications at different positions on the pyridine ring significantly influenced their activity profiles .

特性

IUPAC Name |

3-bromo-6-chloro-2-(difluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2NO/c7-3-1-2-4(8)11-5(3)12-6(9)10/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULICTZZBVBIALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)OC(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。